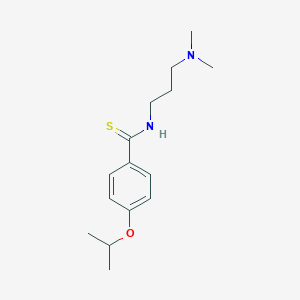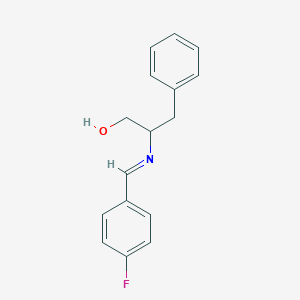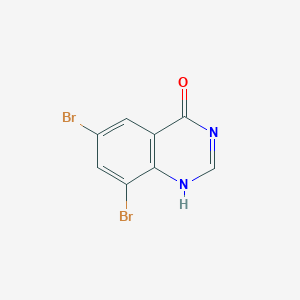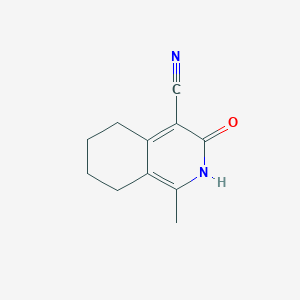
3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Übersicht
Beschreibung
The compound of interest, 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, is a derivative of tetrahydroisoquinoline, which is a structural motif found in various bioactive molecules and pharmaceuticals. The tetrahydroisoquinoline scaffold is versatile and can be modified to produce compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through several methods. One approach involves starting with 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as precursors for the synthesis of dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which can be further transformed into compounds like lamellarin G trimethyl ether and lamellarin U . Another method describes the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using a one-pot three-component condensation in the presence of a basic catalyst, highlighting the advantages of catalyst recyclability and avoidance of hazardous reagents . Additionally, a four-component one-pot reaction in a basic ionic liquid has been reported for the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be complex, with the potential for multiple substituents and functional groups. For instance, the structure of a related compound, 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, was confirmed by X-ray diffraction, demonstrating the precision required to ascertain the configuration of such molecules .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can participate in various chemical reactions, often influenced by the substituents present on the core structure. For example, the presence of a hydroxymethyl group at the 3-position can lead to selective inhibition of phenylethanolamine N-methyltransferase (PNMT), suggesting a hydrogen-bond donor interaction within the enzyme's active site . The introduction of electron-withdrawing groups at the 7-position can also affect the binding affinity towards biological targets, such as the alpha2-adrenoceptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. Substituents can significantly influence properties such as solubility, stability, and reactivity. For instance, the introduction of alkyl or aryl groups can enhance the lipophilicity of the molecule, which may affect its pharmacokinetic profile . The presence of a cyano group can also impact the molecule's electronic properties and its interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics Tetrahydroisoquinolines (THIQs), including 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, have been extensively studied for their therapeutic potentials. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been discovered as endogenous agents preventing Parkinsonism in mammals. These compounds have found applications in drug discovery, particularly in cancer and central nervous system (CNS) disorders. They also hold promise for treating infectious diseases such as malaria, tuberculosis, HIV, and leishmaniasis, showcasing their versatility as potential novel drug classes with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Therapeutic Potentials The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the chemical structure , has been explored for its neuroprotective, antiaddictive, and antidepressant-like activities. Studies suggest that 1MeTIQ offers protection against neurodegenerative diseases through mechanisms like MAO inhibition and free radical scavenging. Its antidepressant and antiaddictive effects have been demonstrated in various animal models, indicating potential applications in treating CNS disorders (Antkiewicz‐Michaluk et al., 2018).
Antimalarial Properties The metabolic pathways of 8-aminoquinoline antimalarials have been studied, revealing insights into their mechanisms and potential for treating malaria. Despite the effectiveness of such compounds, challenges remain due to the toxicity in certain individuals, especially those with glucose-6-phosphate dehydrogenase deficiency. This highlights the need for continued research into safer and more effective derivatives (Strother et al., 1981).
Excited State Hydrogen Atom Transfer in Chemistry Research into the excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules, like 7-hydroxyquinoline, provides foundational insights into chemical reactions that could be relevant for understanding the behaviors of compounds similar to 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. Such studies contribute to the broader field of physical chemistry and may inspire novel applications in synthetic chemistry and materials science (Manca et al., 2005).
Zukünftige Richtungen
THIQs have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Eigenschaften
IUPAC Name |
1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWLLSJFNZKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362596 | |
| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
CAS RN |
17012-30-5 | |
| Record name | 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

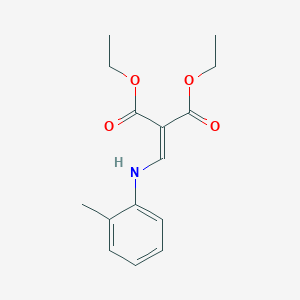

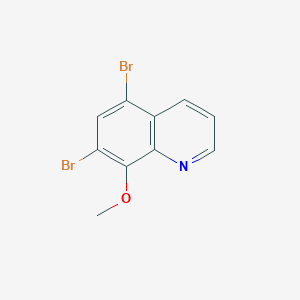
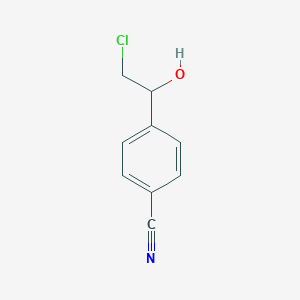
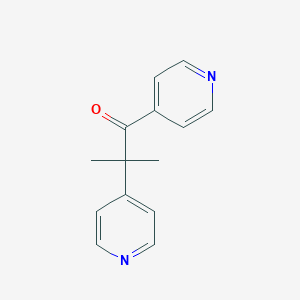
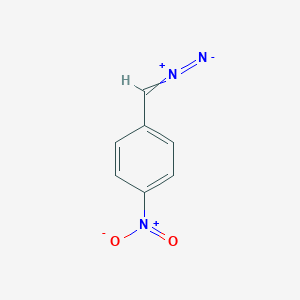
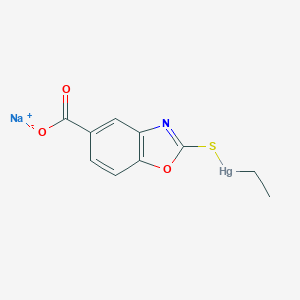
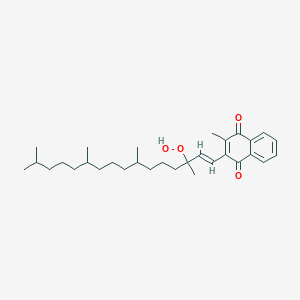
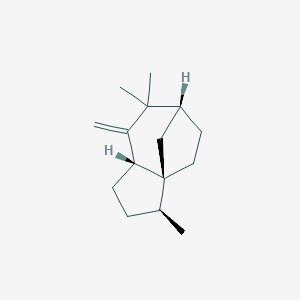
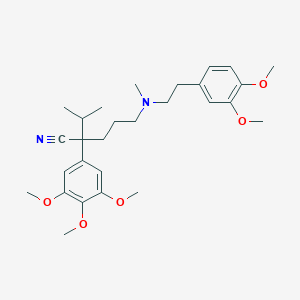
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
